molecular formula C7H9ClN2O2S B2746052 Carbamic  acid,  (4-methyl-2-thiazolyl)-,  2-chloroethyl  ester  (9CI) CAS No. 233756-28-0

Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI)

Cat. No.: B2746052
CAS No.: 233756-28-0
M. Wt: 220.67
InChI Key: AGRSZBFQTDEZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI) is an organic compound that belongs to the class of carbamates It features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI) typically involves the reaction of 2-chloroethyl isocyanate with 4-methyl-1,3-thiazol-2-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI) can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Oxidized thiazole derivatives.

    Hydrolysis: 4-methyl-1,3-thiazol-2-amine and 2-chloroethanol.

Scientific Research Applications

Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI) involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit acetylcholinesterase, resulting in the accumulation of acetylcholine and subsequent disruption of neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI): shares structural similarities with other thiazole-containing carbamates, such as:

Uniqueness

The presence of the 4-methyl group on the thiazole ring distinguishes Carbamic acid, (4-methyl-2-thiazolyl)-, 2-chloroethyl ester (9CI) from its analogs. This substitution can influence the compound’s reactivity, biological activity, and overall properties, making it unique among similar compounds.

Properties

IUPAC Name

2-chloroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-5-4-13-6(9-5)10-7(11)12-3-2-8/h4H,2-3H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRSZBFQTDEZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)OCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.